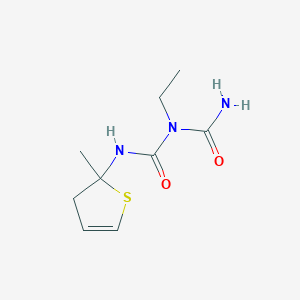
1-Ethyl-3-methyl-5-(2-thienyl)biuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-5-(2-thienyl)biuret is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a thienyl group attached to a biuret core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-5-(2-thienyl)biuret typically involves the reaction of ethyl isocyanate with 3-methyl-2-thiophenecarboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-5-(2-thienyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the biuret core.
Substitution: Halogenated derivatives of the thienyl group.
Scientific Research Applications
1-Ethyl-3-methyl-5-(2-thienyl)biuret has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-5-(2-thienyl)biuret involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The biuret core can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
1-Ethyl-3-methyl-5-(2-furyl)biuret: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-3-methyl-5-(2-pyridyl)biuret: Contains a pyridyl group in place of the thienyl group.
1-Ethyl-3-methyl-5-(2-phenyl)biuret: Features a phenyl group instead of the thienyl group.
Uniqueness: 1-Ethyl-3-methyl-5-(2-thienyl)biuret is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thienyl group can participate in unique interactions, making this compound particularly interesting for research and development .
Properties
CAS No. |
76267-22-6 |
|---|---|
Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
1-carbamoyl-1-ethyl-3-(2-methyl-3H-thiophen-2-yl)urea |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(7(10)13)8(14)11-9(2)5-4-6-15-9/h4,6H,3,5H2,1-2H3,(H2,10,13)(H,11,14) |
InChI Key |
ZFOJRZMVZGWYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)N)C(=O)NC1(CC=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















